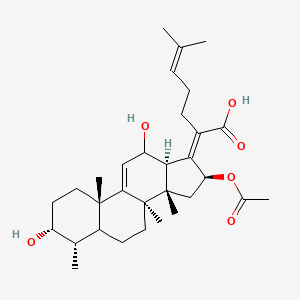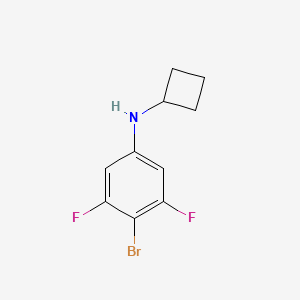
4-Bromo-N-cyclobutyl-3,5-difluoroaniline
Overview
Description
“4-Bromo-N-cyclobutyl-3,5-difluoroaniline” is a chemical compound with the molecular formula C10H10BrF2N . It is used for research purposes.
Molecular Structure Analysis
The molecular weight of “4-Bromo-N-cyclobutyl-3,5-difluoroaniline” is 262.09 g/mol. The SMILES string representation of the molecule isC1CC(C1)NC2=CC(=C(C(=C2)F)Br)F .
Scientific Research Applications
Synthesis and Chemical Intermediates
4-Bromo-N-cyclobutyl-3,5-difluoroaniline has been a subject of interest in the synthesis of chemical intermediates. For instance, it was used in the preparation of N-[(4-Bromo-3,5-difluorine)-phenyl]maleimide, demonstrating its role in complex synthesis processes involving the solvent azeotropic method and p-toluene sulfonic acid as a catalyst. The optimized synthesis conditions reported a high yield of 92.6%, indicating the compound's efficacy in such chemical processes (Liu, 2011).
Industrial Utility in Material Synthesis
The compound's utility extends to material synthesis. For instance, it has been utilized in the creation of N-[(4-bromo-3,5-difluorine) phenylacrylamide], synthesized via the interaction with acryloyl chloride. The compound's behavior under non-isothermal conditions was studied using techniques like TG and DSC, indicating its potential in material science, particularly in understanding the thermal behavior of synthesized compounds (Yao et al., 2013).
Photocatalytic Reactions
In the realm of photocatalytic reactions, the compound has been studied for its interactions. For instance, research involving relay photocatalytic reactions with N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene highlighted the innovative applications of such compounds in photocatalytic defluorinative reactions, leading to the synthesis of various 4-(Difluoromethylidene)-tetrahydroquinolines. This showcases its potential role in complex chemical processes and synthesis reactions (Zeng et al., 2022).
Understanding Toxicological Effects
While the request was to exclude drug use and side effects, it's worth mentioning that studies like the one by Hong et al. (2000) have investigated the compound's analogs, specifically haloanilines, for their nephrotoxic effects, demonstrating the broader scientific interest in understanding the toxicological profiles of related compounds. Such studies, although not directly related to the requested use, provide a backdrop against which the compound's safety and utility in various applications can be assessed (Hong et al., 2000).
properties
IUPAC Name |
4-bromo-N-cyclobutyl-3,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2N/c11-10-8(12)4-7(5-9(10)13)14-6-2-1-3-6/h4-6,14H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHELRXDXTSDRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC(=C(C(=C2)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N-cyclobutyl-3,5-difluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



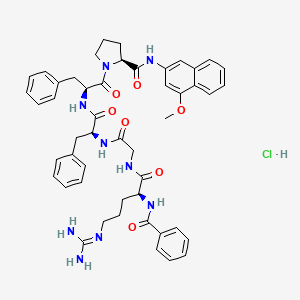
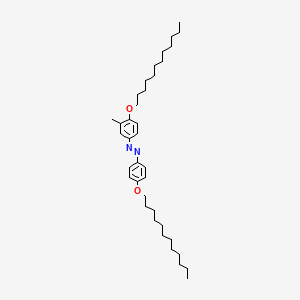
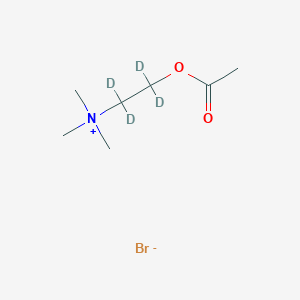
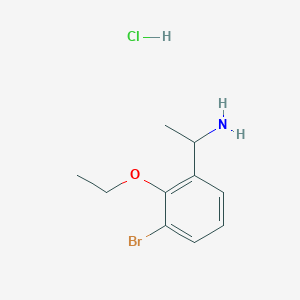
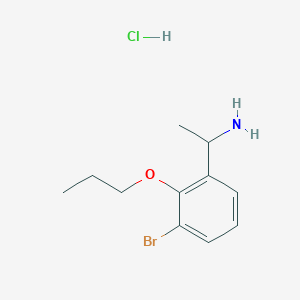
![2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide](/img/structure/B1383978.png)
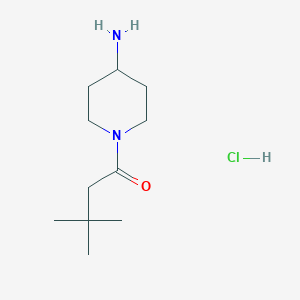
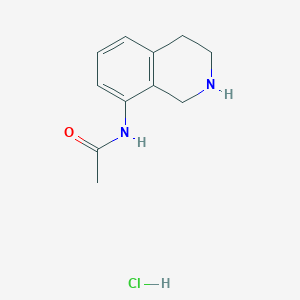
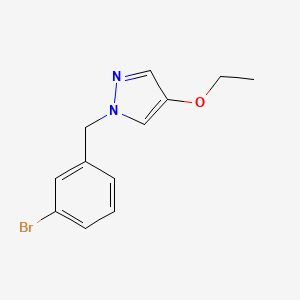
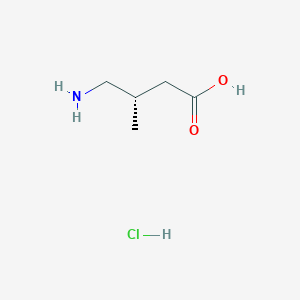
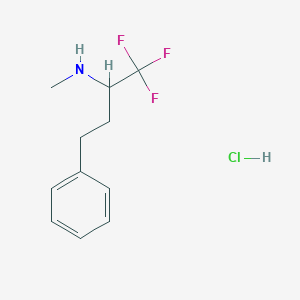
![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B1383993.png)
